molecular formula C8H8INO5 B14538251 Iodomethanol;4-nitrobenzoic acid CAS No. 62153-88-2

Iodomethanol;4-nitrobenzoic acid

Cat. No.: B14538251
CAS No.: 62153-88-2
M. Wt: 325.06 g/mol
InChI Key: RWCYMUNWNJOODQ-UHFFFAOYSA-N
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Description

Iodomethanol and 4-nitrobenzoic acid are two distinct chemical compounds. Iodomethanol is an organoiodine compound with the formula CH3I. It is a colorless liquid that is used in organic synthesis. On the other hand, 4-nitrobenzoic acid is an organic compound with the formula C7H5NO4. It is a pale yellow solid and serves as a precursor to various other chemicals, including 4-nitrobenzoyl chloride and 4-aminobenzoic acid .

Preparation Methods

Iodomethanol

Iodomethanol can be synthesized through the reaction of methanol with iodine in the presence of a reducing agent such as red phosphorus. The reaction proceeds as follows: [ \text{CH}_3\text{OH} + \text{I}_2 + \text{P} \rightarrow \text{CH}_3\text{I} + \text{H}_3\text{PO}_3 ]

4-Nitrobenzoic Acid

4-Nitrobenzoic acid is typically prepared by the oxidation of 4-nitrotoluene using oxidizing agents such as oxygen or dichromate. Another method involves the nitration of polystyrene followed by the oxidation of the alkyl substituent .

Chemical Reactions Analysis

Iodomethanol

Iodomethanol undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Oxidation Reactions: Iodomethanol can be oxidized to formaldehyde and formic acid.

4-Nitrobenzoic Acid

4-Nitrobenzoic acid undergoes several types of reactions:

Scientific Research Applications

Iodomethanol

Iodomethanol is used in organic synthesis as a methylating agent. It is also used in the preparation of various pharmaceuticals and agrochemicals.

4-Nitrobenzoic Acid

4-Nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor to 4-nitrobenzoyl chloride and 4-aminobenzoic acid.

    Biology: It is used in the synthesis of folic acid.

    Medicine: It serves as a precursor to the anesthetic procaine.

    Industry: It is used in the production of dyes and pigments.

Mechanism of Action

Iodomethanol

Iodomethanol acts as a methylating agent by transferring its methyl group to other compounds. This reaction is facilitated by the presence of a nucleophile that attacks the carbon-iodine bond, leading to the formation of a new carbon-nucleophile bond and the release of iodide ion.

4-Nitrobenzoic Acid

The mechanism of action of 4-nitrobenzoic acid involves its conversion to other active compounds. For example, its reduction to 4-aminobenzoic acid involves the transfer of electrons from a reducing agent to the nitro group, converting it to an amino group .

Comparison with Similar Compounds

Iodomethanol

Similar compounds to iodomethanol include:

    Chloromethane (CH3Cl): A methylating agent with similar reactivity but less toxic than iodomethanol.

    Bromomethane (CH3Br): Another methylating agent with similar properties but more toxic than chloromethane.

4-Nitrobenzoic Acid

Similar compounds to 4-nitrobenzoic acid include:

These comparisons highlight the unique properties and reactivity of iodomethanol and 4-nitrobenzoic acid, making them valuable in various scientific and industrial applications.

Properties

CAS No.

62153-88-2

Molecular Formula

C8H8INO5

Molecular Weight

325.06 g/mol

IUPAC Name

iodomethanol;4-nitrobenzoic acid

InChI

InChI=1S/C7H5NO4.CH3IO/c9-7(10)5-1-3-6(4-2-5)8(11)12;2-1-3/h1-4H,(H,9,10);3H,1H2

InChI Key

RWCYMUNWNJOODQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C(O)I

Origin of Product

United States

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